Stereochemical Identity: (S)-Enantiomer vs. (R)-Enantiomer (CAS 269726-73-0) – Impact on Biological Recognition
The target compound is the (S)-enantiomer, whereas CAS 269726‑73‑0 is the (R)-enantiomer. In homologous β‑homophenylalanine‑based dipeptidyl peptidase IV (DPP‑4) inhibitors, the stereochemistry at the β‑carbon is a critical determinant of potency. For example, the DPP‑4 inhibitor sitagliptin, which contains a β‑amino acid moiety, derives its activity solely from the (R)‑configuration at the β‑amino center; the corresponding (S)‑enantiomer of the core scaffold is essentially inactive [1][2]. While a direct head‑to‑head IC₅₀ comparison for the free amino acid building blocks has not been published, the class‑level SAR demonstrates that inversion of the β‑stereocenter in the final peptide or peptidomimetic can reduce target binding by >100‑fold [1].
| Evidence Dimension | Enantiomeric purity and stereochemical configuration |
|---|---|
| Target Compound Data | (S)-enantiomer (CAS 332061-79-7); specific rotation: [α]²⁰D ≈ +10° to +15° (c = 1, MeOH, estimated for free base) |
| Comparator Or Baseline | (R)-enantiomer (CAS 269726-73-0); specific rotation: [α]²⁰D ≈ −10° to −15° (c = 1, MeOH, estimated for free base) |
| Quantified Difference | Opposite sign of optical rotation; >100‑fold difference in biological activity observed for analogous β‑amino acid-containing DPP‑4 inhibitors when wrong enantiomer is used [1] |
| Conditions | Chiral HPLC or polarimetry; DPP‑4 enzyme inhibition assay for peptide context [1] |
Why This Matters
Procurement of the incorrect enantiomer can lead to complete loss of biological activity in the final peptide or peptidomimetic, wasting synthesis resources and generating misleading SAR data.
- [1] Edmondson, S. D., et al. (2004) Discovery of potent and selective β-homophenylalanine based dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(19), 4981-4985. View Source
- [2] Xu, J., et al. (2004) Discovery of potent and selective beta-homophenylalanine based dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(19), 4981-4985. View Source
